molecular formula C19H23ClN4O5S3 B2580345 Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate CAS No. 887890-57-5

Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate

Cat. No. B2580345
CAS RN: 887890-57-5
M. Wt: 519.05
InChI Key: SLKLFJUXKXHMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a useful research compound. Its molecular formula is C19H23ClN4O5S3 and its molecular weight is 519.05. The purity is usually 95%.
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Scientific Research Applications

One such study involves the synthesis of formazans from Mannich bases of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. This research showcases the potential of derivatives in combating microbial pathogens, indicating a methodology that could be applicable for compounds with similar structures (Sah et al., 2014).

Pharmacological Evaluation
Another aspect of research focuses on the pharmacological evaluation of these derivatives, particularly their role as enzyme inhibitors. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been studied as glutaminase inhibitors. Such studies offer insights into the compound's potential for therapeutic applications, especially in cancer treatment where enzyme inhibition plays a crucial role (Shukla et al., 2012).

Antimicrobial and Anticancer Potential
The exploration of new quinazolines as potential antimicrobial agents also provides a glimpse into the compound's utility. These studies highlight the antimicrobial efficacy of related compounds against various bacterial and fungal strains, underscoring the potential of Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate derivatives in developing new antimicrobial therapies (Desai et al., 2007).

Additionally, the synthesis and characterization of novel thiofibrates bearing 1,3-benzoxazole moiety reveal another dimension of research, focusing on the compound's potential to contribute to the development of treatments for diseases like glaucoma and cancer. These studies emphasize the importance of structural modifications to enhance biological activity and therapeutic potential (NiranjanM & ChaluvarajuK, 2018).

properties

IUPAC Name

ethyl 2-[[5-[[3-(azepan-1-ylsulfonyl)-4-chlorobenzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O5S3/c1-2-29-16(25)12-30-19-23-22-18(31-19)21-17(26)13-7-8-14(20)15(11-13)32(27,28)24-9-5-3-4-6-10-24/h7-8,11H,2-6,9-10,12H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKLFJUXKXHMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.